molecular formula C9H19N3O2S B1471383 2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 2091180-08-2

2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1471383
CAS No.: 2091180-08-2
M. Wt: 233.33 g/mol
InChI Key: CBLQCNRLIOAKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide (TDZD-8) is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has been studied for its potential to treat various diseases, including diabetes, cancer, and neurological disorders. TDZD-8 has been extensively studied both in vitro and in vivo for its effects on GSK-3, and its effects on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Scaffolds Synthesis : Thiadiazolyl Piperidine and other related compounds were synthesized from stearic acid. These compounds showed significant antimicrobial activities against various bacteria and fungi strains (Abdelmajeid, Amine, & Hassan, 2017).
  • Benzothiazole Derivatives : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine, leading to compounds with notable antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
  • Thiazolidin-4-one Derivatives : These derivatives were synthesized and showed promising inhibitory activities against Aldose Reductase, a potential target for diabetic complications (Areal et al., 2012).

Antitumoral and Antimicrobial Properties

  • Antitumoral Activity : Synthetic thiazolidin-4-ones exhibited selective in vitro antitumoral activity and inhibited cancer cell growth in a preclinical model of glioblastoma multiforme (da Silveira et al., 2017).
  • Antimicrobial Agents : Pyrazolyl-2, 4-thiazolidinediones showed various biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties (Aneja et al., 2011).

Design and Synthesis for Specific Inhibition

  • Mycobacterium tuberculosis Inhibitors : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, showing inhibition against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase (Jeankumar et al., 2013).

Crystallographic and Molecular Studies

  • Crystallographic Study : Single-crystal X-ray diffraction studies were conducted on various thiadiazolidine derivatives, providing insights into their electronic structure and reactivity (Castellano et al., 2001).

Pharmacological Applications

  • Antinociceptive Evaluation : Studies on mice using thermal stimulation indicated the antinociceptive potential of 2,3-substituted-1,3-thiazolidin-4-ones, highlighting their importance in developing new analgesic drugs (Neves et al., 2017).

Properties

IUPAC Name

2-ethyl-5-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2S/c1-2-11-7-8-12(15(11,13)14)9-3-5-10-6-4-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLQCNRLIOAKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(S1(=O)=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 3
2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 4
2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 5
2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
2-Ethyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.